1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It features a difluoromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propan-2-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-(difluoromethyl)-2-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure with an additional trifluoromethyl group.
1-(2,4,5-Trifluorophenyl)propan-2-one: Contains multiple fluorine atoms on the phenyl ring.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Features a pyrrolidine ring attached to the phenyl group.
Uniqueness
1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one is unique due to its specific arrangement of fluorine atoms and the difluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H9F3O |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O/c1-6(14)5-7-3-2-4-8(9(7)11)10(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
LMGLOMAWHUOFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)F |
Origin of Product |
United States |
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